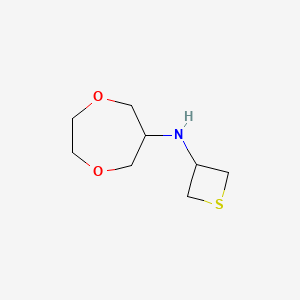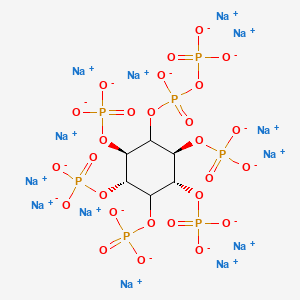
5-PP-InsP5-13Na
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Diphosphoinositol 1,2,3,4,6-pentakisphosphate 13-sodium salt (5-PP-InsP5-13Na) is a highly phosphorylated inositol pyrophosphate. It is an important biomolecule associated with various cellular processes such as apoptosis, cell growth, and kinase regulation . This compound is part of the inositol pyrophosphate family, which plays a crucial role in cellular signaling and energy homeostasis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-PP-InsP5-13Na involves the phosphorylation of myo-inositol hexakisphosphate (InsP6) using specific kinase enzymes. The process typically requires the use of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol polyphosphate phosphohydrolases (DIPPs) to form the pyrophosphate groups at the 5-position of the inositol ring . The reaction conditions often include the presence of ATP as a phosphate donor and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of this compound is still in its nascent stages. The current methods are primarily based on laboratory-scale synthesis, which involves enzymatic reactions under controlled conditions. Scaling up these processes for industrial production would require optimization of enzyme concentrations, reaction times, and purification techniques to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
5-PP-InsP5-13Na undergoes various chemical reactions, including:
Phosphorylation: Addition of phosphate groups to the inositol ring.
Hydrolysis: Cleavage of pyrophosphate bonds by water molecules.
Substitution: Replacement of one functional group with another on the inositol ring.
Common Reagents and Conditions
Common reagents used in these reactions include ATP, magnesium ions, and specific kinase enzymes. The reactions are typically carried out in aqueous solutions at physiological pH and temperature .
Major Products Formed
The major products formed from these reactions include various phosphorylated inositol derivatives, such as 1,5-bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8) and other inositol pyrophosphates .
Aplicaciones Científicas De Investigación
5-PP-InsP5-13Na has a wide range of scientific research applications, including:
Chemistry: Used as a probe for studying inositol pyrophosphate metabolism and signaling pathways.
Biology: Plays a role in regulating cellular processes such as apoptosis, cell growth, and energy homeostasis.
Industry: Utilized in the development of biosensors and analytical tools for detecting inositol pyrophosphates.
Mecanismo De Acción
The mechanism of action of 5-PP-InsP5-13Na involves its interaction with specific molecular targets and pathways. It acts as a signaling molecule by binding to and modulating the activity of various enzymes, such as kinases and phosphatases . This binding leads to changes in cellular processes, including apoptosis, energy homeostasis, and cytoskeletal dynamics . The pyrophosphate groups in this compound are crucial for its ability to regulate these processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Diphosphoinositol 1,2,3,4,6-pentakisphosphate (1-PP-InsP5): Another inositol pyrophosphate with similar signaling functions.
1,5-Bisdiphosphoinositol 2,3,4,6-tetrakisphosphate (InsP8): A highly phosphorylated inositol derivative involved in similar cellular processes.
Uniqueness
5-PP-InsP5-13Na is unique due to its specific phosphorylation pattern and its predominant role in cellular signaling. It constitutes more than 90% of intracellular inositol pyrophosphates, making it the most abundant isoform . Its ability to regulate a wide range of cellular processes highlights its significance in both basic and applied research .
Propiedades
Fórmula molecular |
C6H6Na13O27P7 |
|---|---|
Peso molecular |
1025.78 g/mol |
Nombre IUPAC |
tridecasodium;[oxido-[(2R,3S,5R,6S)-2,3,4,5,6-pentaphosphonatooxycyclohexyl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C6H19O27P7.13Na/c7-34(8,9)27-1-2(28-35(10,11)12)4(30-37(16,17)18)6(32-40(25,26)33-39(22,23)24)5(31-38(19,20)21)3(1)29-36(13,14)15;;;;;;;;;;;;;/h1-6H,(H,25,26)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;;;;;;;;;/q;13*+1/p-13/t1?,2-,3+,4+,5-,6?;;;;;;;;;;;;; |
Clave InChI |
JSGZRGGXICJNCQ-ZVOLIQSJSA-A |
SMILES isomérico |
[C@H]1([C@H](C([C@H]([C@@H](C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1(C(C(C(C(C1OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


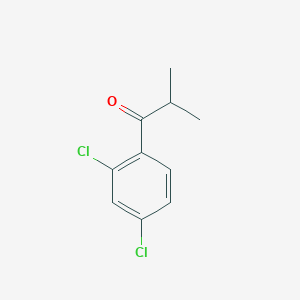
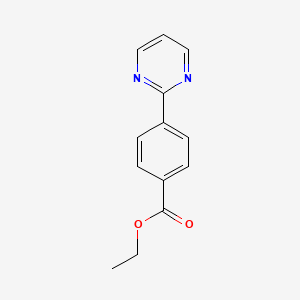

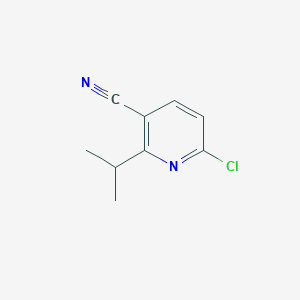

![3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide](/img/structure/B13025018.png)
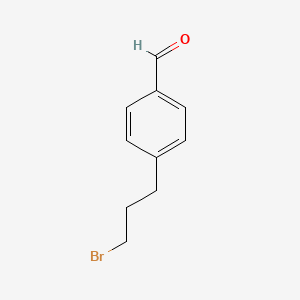

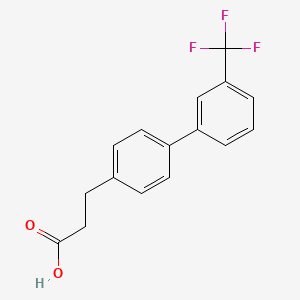
![2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)acetic acid](/img/structure/B13025029.png)

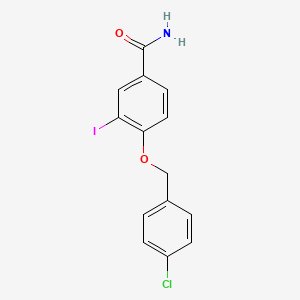
![2-(Tert-butoxycarbonyl)-4-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13025043.png)
